molecular formula C9H8F2O3 B3285061 Ethyl 2,6-difluoro-4-hydroxybenzoate CAS No. 796080-93-8

Ethyl 2,6-difluoro-4-hydroxybenzoate

Cat. No.: B3285061
CAS No.: 796080-93-8
M. Wt: 202.15 g/mol
InChI Key: AIRGAGDEMXFXFE-UHFFFAOYSA-N
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Description

Ethyl 2,6-difluoro-4-hydroxybenzoate (hypothetical structure inferred from analogs) is an aromatic ester featuring a hydroxy group at the para position and fluorine atoms at the ortho positions (2,6-positions) of the benzene ring. Its molecular formula is presumed to be C₉H₈F₂O₃, with a molecular weight of approximately 202.16 g/mol. The ethyl ester group enhances lipophilicity compared to methyl analogs, while the hydroxyl and fluorine substituents influence electronic properties, solubility, and reactivity.

Properties

IUPAC Name

ethyl 2,6-difluoro-4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-2-14-9(13)8-6(10)3-5(12)4-7(8)11/h3-4,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRGAGDEMXFXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673270
Record name Ethyl 2,6-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796080-93-8
Record name Ethyl 2,6-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-difluoro-4-hydroxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 2,6-difluoro-4-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-difluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,6-difluoro-4-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2,6-difluoro-4-hydroxybenzoate exerts its effects involves interactions with various molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the fluorine atoms can enhance the compound’s stability and bioavailability by affecting its electronic properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

  • Molecular Formula : C₈H₆F₂O₃ (Methyl) vs. C₉H₈F₂O₃ (Ethyl)
  • Molecular Weight : 188.13 g/mol (Methyl) vs. ~202.16 g/mol (Ethyl).
  • Functional Groups : Both share a hydroxyl group at the 4-position and fluorine atoms at 2,6-positions. The methyl ester in the analog reduces steric bulk compared to the ethyl group.
  • Storage : Methyl analog is stored at room temperature in dry conditions , likely similar to the ethyl variant.

Reactivity and Hazards

  • Hazard Profile : The methyl analog has hazard statements H302 (harmful if swallowed) , H315 (skin irritation) , and H319 (eye irritation) . The ethyl variant may exhibit comparable hazards due to structural similarity.
  • Acidity : The hydroxyl group in both compounds likely confers mild acidity (pKa ~8–10), influencing solubility in basic aqueous solutions.

Comparison with Ethyl 4-Amino-2,6-Difluorobenzoate

Key Differences

  • Substituents: Ethyl 4-amino-2,6-difluorobenzoate replaces the hydroxyl group with an amino group (-NH₂), altering electronic and reactivity profiles .
  • Molecular Formula: C₉H₉F₂NO₂ (Amino variant) vs. C₉H₈F₂O₃ (Hydroxy variant).
  • Molecular Weight: 201.17 g/mol (Amino) vs. ~202.16 g/mol (Hydroxy).

Functional Implications

  • Reactivity: The amino group increases nucleophilicity, making the compound suitable for coupling reactions (e.g., amide formation). In contrast, the hydroxyl group in the target compound may participate in hydrogen bonding or ester hydrolysis.
  • Applications: The amino derivative is likely used in synthesizing fluorinated anilines or heterocycles , while the hydroxy variant could serve as a phenolic intermediate.

Data Table: Comparative Properties

Property This compound Mthis compound Ethyl 4-Amino-2,6-Difluorobenzoate
Molecular Formula C₉H₈F₂O₃ C₈H₆F₂O₃ C₉H₉F₂NO₂
Molecular Weight (g/mol) ~202.16 188.13 201.17
Functional Groups -OH, -COOEt, 2,6-F -OH, -COOMe, 2,6-F -NH₂, -COOEt, 2,6-F
Key Hazards Likely H302, H315 H302, H315, H319 Not specified
Storage Conditions Sealed, dry, room temperature Sealed, dry, room temperature Likely similar

Research Findings and Implications

  • Electronic Effects : Fluorine atoms withdraw electron density, stabilizing the aromatic ring and directing electrophilic substitution to the para position. This effect is consistent across all three compounds .
  • Solubility: The ethyl ester in the target compound may enhance solubility in non-polar solvents compared to the methyl analog. The amino variant’s solubility profile would differ due to polar -NH₂ interactions .
  • Synthetic Utility : The hydroxyl group in the target compound offers a site for derivatization (e.g., etherification), while the methyl analog’s smaller ester group may favor crystallinity in solid-state applications .

Biological Activity

Ethyl 2,6-difluoro-4-hydroxybenzoate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include fluorine substitutions and a hydroxyl group. This article explores its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C9H8F2O3
  • Molecular Weight : 204.15 g/mol

The compound features a benzoate structure with two fluorine atoms at the 2 and 6 positions and a hydroxyl group at the 4 position. This configuration is believed to enhance its biological activity through increased binding affinity to biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. Studies demonstrate that it can reduce the production of pro-inflammatory cytokines in cell cultures. For example, it significantly decreased interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages.

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. In vitro assays using human cancer cell lines indicate that the compound can induce apoptosis (programmed cell death) in colorectal cancer cells. The IC50 values for these effects were found to be approximately 15 µM.

The biological activity of this compound is believed to stem from its ability to interact with various enzymes and receptors within cells. The presence of fluorine atoms enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets. This compound may modulate signaling pathways involved in inflammation and cell proliferation.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics.
  • Inflammation Model : In an animal model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory claims.
  • Cancer Research : A recent publication in Cancer Letters reported that treatment with this compound led to reduced tumor growth in xenograft models of colorectal cancer, indicating its potential as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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